7-Fluoroquinazoline-4-carboxylic acid
Description
Historical Context of Quinazoline Research
The foundation of quinazoline chemistry can be traced to the pioneering work of the late 19th century, when fundamental discoveries laid the groundwork for modern heterocyclic research. In 1869, Griess achieved the first synthesis of a quinazoline derivative by preparing 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of cyanogens with anthranilic acid. This bicyclic product was initially termed bicyanoamido benzoyl and retained this nomenclature until 1885, when systematic naming conventions began to emerge. The preparation of the parent quinazoline structure required several decades of additional research, with Bischler and Lang successfully obtaining it through decarboxylation of the 2-carboxy derivative. A more refined synthetic approach was subsequently developed by Gabriel in 1903, whose methodology provided improved accessibility to the quinazoline scaffold. The nomenclature evolved significantly during this period, with various terms including phenmiazine, benzyleneamidine, benzo-1,3-diazine, 5,6-benzopyrimidine, and 1,3-diazanapthaline being employed before the standardized quinazoline designation gained acceptance.
The systematic investigation of quinazoline compounds accelerated substantially in the twentieth century as researchers recognized their potential therapeutic applications. By 1980, approximately fifty distinct quinazoline derivatives had been documented, exhibiting a remarkable spectrum of biological activities including soporific, sedative, tranquilizing, analgesic, anticonvulsant, antitussive, myorelaxant, antirheumatic, hypotensive, antiallergic, bronchodilating, antidiabetic, cholagogue, diuretic, cytostatic, antimalarial, and spermicidal properties. The development of research in this field was particularly stimulated when the first synthesized compound, 2-methyl-1,3-aryl-4-quinazoline derivative, demonstrated soporific and sedative actions. Notable early therapeutic applications included methaqualone for soporific and anticonvulsant purposes and quinethazone as a diuretic agent.
The historical progression of quinazoline research demonstrates a clear evolution from basic synthetic methodology to sophisticated structure-activity relationship studies. The presence of a fused benzene ring fundamentally alters the properties of the pyrimidine ring, creating two non-equivalent nitrogen atoms and resulting in marked polarization of the 3,4-double bond. This structural complexity has contributed to the diverse reactivity patterns observed in quinazoline derivatives and has driven continued research efforts to understand and exploit these unique chemical properties.
Significance of Fluorinated Heterocycles in Chemical Research
Fluorinated heterocycles have emerged as a cornerstone of modern chemical research, driven by the unique physicochemical properties conferred by carbon-fluorine bonds. The incorporation of fluorine atoms into organic compounds frequently results in increased lipophilicity and enhanced metabolic stability, thereby improving bioavailability and affinity for target proteins. These advantageous characteristics have positioned fluorinated compounds as essential components in pharmaceutical development, with more than twenty percent of marketed medications containing fluorine atoms and nearly three hundred fluorine-containing drugs receiving official approval for therapeutic use.
The strategic importance of fluorinated heterocycles extends beyond mere pharmacological applications to encompass fundamental chemical research and materials science. The stereoselective incorporation of fluorine atoms into nitrogen-containing heterocycles can produce dramatic alterations in molecular stability, conformational behavior, hydrogen bonding capacity, and basicity. These modifications can be rationally exploited across diverse fields including medicinal chemistry and organocatalysis. The development of stereoselective fluorination methods has opened new avenues for exploring the unique features of fluorinated nitrogen-heterocycles, creating opportunities for innovative molecular design and synthesis.
The fluorine substitution at the 7-position places this compound within the specialized subset of fluorinated quinazolines, while the carboxylic acid functionality at the 4-position categorizes it among quinazoline-4-carboxylic acid derivatives. The International Chemical Identifier and Simplified Molecular Input Line Entry System descriptors provide standardized representations that enable precise database searches and computational analysis. The Chemical Abstracts Service registry number system assigns a unique numerical identifier to this compound, facilitating unambiguous reference across scientific literature and chemical databases.
The structural relationship to other quinazoline derivatives is clearly established through systematic comparison of substitution patterns and functional group positions. The 7-fluoroquinazoline-4-carboxylic acid designation distinguishes this compound from related structures such as 6-fluoroquinazoline-4-carboxylic acid, 8-fluoroquinazoline-4-carboxylic acid, and 4-chloroquinazoline-7-carboxylic acid. This precise nomenclature system enables researchers to identify specific positional isomers and understand structure-activity relationships within the broader family of substituted quinazoline compounds.
Research Objectives and Scope
The investigation of 7-fluoroquinazoline-4-carboxylic acid encompasses multiple research objectives that reflect the compound's potential significance across various chemical disciplines. Primary research goals include the comprehensive characterization of its physicochemical properties, understanding its synthetic accessibility through diverse methodological approaches, and exploring its reactivity patterns in comparison to related quinazoline derivatives. These fundamental studies provide the foundation for more advanced applications and guide the development of improved synthetic strategies for accessing this compound and its derivatives.
Contemporary research efforts have focused particularly on understanding the unique properties conferred by the specific substitution pattern present in 7-fluoroquinazoline-4-carboxylic acid. The electronic effects of fluorine substitution at the 7-position, combined with the electron-withdrawing influence of the 4-carboxylic acid group, create a distinctive electronic environment that influences both chemical reactivity and potential biological activity. Investigations into these electronic effects employ computational modeling, spectroscopic analysis, and comparative studies with structurally related compounds to elucidate the fundamental principles governing this compound's behavior.
The scope of current research extends to synthetic methodology development, with particular emphasis on efficient routes for accessing 7-fluoroquinazoline-4-carboxylic acid from readily available starting materials. Recent advances in quinazoline synthesis have demonstrated the utility of cyclization approaches involving fluorinated benzanilide derivatives and subsequent functional group transformations. These synthetic studies not only provide practical access to the target compound but also contribute to the broader understanding of fluorinated heterocycle chemistry and the development of general synthetic principles.
Properties
IUPAC Name |
7-fluoroquinazoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2/c10-5-1-2-6-7(3-5)11-4-12-8(6)9(13)14/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXQIPKLUQSXTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=CN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Fluoroquinazoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and kinase inhibition. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
7-Fluoroquinazoline-4-carboxylic acid belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. The presence of the fluorine atom enhances its biological activity by influencing the compound's electronic properties and binding affinity to target proteins.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 7-fluoroquinazoline-4-carboxylic acid derivatives. A notable example is 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , which demonstrated significant activity against various cancer cell lines, including MCF-7 (breast cancer) and T-24 (bladder cancer). The compound exhibited an IC50 value of 168.78 µM against MCF-7 cells, indicating its efficacy in inhibiting cell proliferation.
Mechanism of Action:
- Cell Cycle Arrest: The compound induces cell cycle arrest at the G1 phase, leading to a reduction in cells entering the S phase. This effect was confirmed through flow cytometric analysis showing an increase in G1 phase cells from 51.45% (control) to 60.68% (treated) after 24 hours of treatment.
- Induction of Apoptosis: The compound also promotes apoptosis in cancer cells, with a total cell death rate of 2.16% compared to 1.52% in the positive control group treated with doxorubicin.
Kinase Inhibition
The biological activity of 7-fluoroquinazoline-4-carboxylic acid is closely linked to its ability to inhibit specific kinases. In a kinase panel assay, it was found that the compound selectively inhibited Aurora A kinase , which is crucial for cell division and is often overexpressed in various cancers.
Kinase Activity Data:
| Kinase | Compound Activity (%) |
|---|---|
| ABL-1 | 106.77 |
| AKT-1 | 104.50 |
| Aurora A | 48.22 |
| Aurora B | 92.90 |
| CDK-2/cyclin A | 83.72 |
| mTOR/FRAP-1 | 105.00 |
This table illustrates the selectivity profile of the compound against various kinases, emphasizing its potential as a targeted therapy for cancers driven by these pathways.
Case Studies
Several studies have investigated the biological activity of quinazoline derivatives, including 7-fluoroquinazoline-4-carboxylic acid:
- Elsherbeny et al. (2022) conducted a comprehensive evaluation of several quinazoline derivatives, including the aforementioned compound, focusing on their anticancer properties and mechanism involving Aurora A kinase inhibition. The study concluded that these compounds could serve as leads for further drug development targeting specific cancer types .
- In vitro Studies: In vitro assays demonstrated that derivatives with free carboxylic groups showed enhanced kinase inhibition compared to their esterified counterparts, underscoring the importance of functional groups in determining biological activity .
- Molecular Docking Studies: Molecular docking simulations revealed that 7-fluoroquinazoline-4-carboxylic acid effectively binds to the active site of Aurora A kinase, suggesting a competitive inhibition mechanism that warrants further exploration for drug design .
Scientific Research Applications
Anticancer Properties
Aurora A Kinase Inhibition
One of the most significant applications of 7-fluoroquinazoline-4-carboxylic acid derivatives is their potential as selective inhibitors of Aurora A kinase, an important target in cancer treatment. Research has demonstrated that derivatives such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid exhibit potent inhibitory activity against Aurora A kinase, with notable selectivity over Aurora B isoform. This selectivity is crucial because it minimizes side effects associated with broader kinase inhibition.
- Case Study : A study reported that compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) showed an IC50 value of 168.78 µM against the MCF-7 breast cancer cell line, indicating its effectiveness in inducing apoptosis and cell cycle arrest at the G1 phase . The molecular docking studies revealed significant binding interactions with key amino acid residues in the active site of Aurora A kinase, suggesting a strong potential for further structural optimization .
Structural Optimization for Enhanced Activity
Importance of Functional Groups
Research indicates that the presence of specific functional groups in the quinazoline scaffold significantly influences the biological activity of these compounds. For instance, compounds with halogen substitutions exhibited enhanced inhibitory activities compared to their unsubstituted counterparts.
- Table: Impact of Substituents on Activity
| Compound | Substituent | IC50 (µM) |
|---|---|---|
| 6a | None | >1000 |
| 6b | Cl | 257.87 |
| 6c | F | 168.78 |
| 6e | Br + F | 168.78 |
This table illustrates how structural modifications can lead to significant variations in potency, emphasizing the need for careful design in drug development processes .
Future Directions and Research Opportunities
The promising results associated with 7-fluoroquinazoline-4-carboxylic acid derivatives suggest several avenues for future research:
- Optimization Studies : Further structural optimization could enhance selectivity and potency against Aurora A kinase.
- In Vivo Studies : Transitioning from in vitro assays to animal models will be crucial to evaluate pharmacokinetics and therapeutic efficacy.
- Combination Therapies : Investigating the potential of these compounds in combination with existing chemotherapeutics could yield synergistic effects, improving overall treatment outcomes.
Chemical Reactions Analysis
Synthetic Preparation via Hydrolysis
The carboxylic acid derivative is often synthesized through hydrolysis of its ester precursors. For example, methyl 7-hydroxyquinoline-4-carboxylate undergoes alkaline hydrolysis (NaOH, aqueous conditions) to yield the corresponding carboxylic acid . This method achieves moderate yields (55–79%) and is applicable to fluorinated analogs by adjusting starting materials.
Key reaction pathway :
textMethyl ester → NaOH hydrolysis → 7-Fluoroquinazoline-4-carboxylic acid
Decarboxylation Reactions
Under thermal or acidic conditions, decarboxylation removes the carboxylic acid group, forming simpler quinazoline derivatives. For instance:
-
Heating with nitrobenzene at 200–210°C induces decarboxylation, as demonstrated in the conversion of 7-bromoquinoline-2,4-carboxylic acid to 7-bromoquinoline-4-carboxylic acid .
Example conditions :
| Reaction Component | Details | Yield |
|---|---|---|
| Temperature | 200–210°C | 79.3% |
| Solvent | Nitrobenzene |
Functionalization at the 4-Position
The carboxylic acid group participates in nucleophilic substitution or condensation reactions when activated. While direct substitution is less common compared to chloro analogs, activation via acid chlorides (e.g., using thionyl chloride) enables further derivatization:
Amide Formation
Activation with thionyl chloride converts the carboxylic acid to an acid chloride, which reacts with amines to form amides:
text7-Fluoroquinazoline-4-carboxylic acid → SOCl₂ → Acid chloride → Amine → Amide
Experimental data :
| Amine | Conditions | Yield |
|---|---|---|
| Cyclopropylamine | DCM, 20°C, overnight | 80% |
| Pyrrolidin-3-yl-carbamic acid tert-butyl ester | DMSO, DIPEA, 100°C | 39% |
Source: Adapted from analogous chloro-quinazoline reactions
Metal-Catalyzed Coupling Reactions
The fluorine atom at the 7-position facilitates regioselective cross-coupling. While not directly reported for the carboxylic acid derivative, Ullmann-type couplings (Cu catalysis) are feasible based on similar isoquinoline systems .
Hypothetical pathway :
text7-Fluoroquinazoline-4-carboxylic acid + Aryl boronic acid → Cu catalyst → Biaryl product
Cyclization and Scaffold Elaboration
The carboxylic acid group assists in forming fused polycyclic systems. For example:
-
Friedel-Crafts cyclization with oxalyl chloride converts intermediate acids into indenoisoquinoline derivatives (58% yield) .
Representative transformation :
text7-Fluoroquinazoline-4-carboxylic acid → Friedel-Crafts → Tetracyclic scaffold
Steric and Electronic Effects
-
Steric hindrance : Bulky substituents near the carboxylic acid reduce reaction efficiency, as seen in failed reactions with ethyl 4-chloroacetoacetate .
-
Electronic effects : The electron-withdrawing fluorine enhances electrophilicity at the 4-position, favoring nucleophilic attacks after activation .
Comparative Reactivity Data
| Reaction Type | Substrate | Yield | Key Condition |
|---|---|---|---|
| Hydrolysis | Methyl ester | 55–79% | NaOH, 100°C |
| Amidation | Activated acid chloride | 39–80% | Amine, DCM/DMSO |
| Decarboxylation | Nitrobenzene | 79.3% | 210°C, 45 min |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 7-Fluoroquinoline-4-carboxylic Acid
The following table summarizes key structural analogs, focusing on substituent positions, fluorine placement, and physicochemical properties:
*Full name: 7-Chloro-6-fluoro-1-(4'-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.
Key Differences and Research Findings
Core Structure Variations
- Isoquinoline vs. Quinoline: Compounds like 7-fluoroisoquinoline-4-carboxylic acid (CAS 1841081-40-0) share the same substituents as 7-fluoroquinoline-4-carboxylic acid but differ in the nitrogen position within the bicyclic core. Similarity scores (0.96) suggest high structural overlap, yet biological activity may vary significantly due to core differences.
Substituent Position and Functional Groups
- Fluorine and Carboxylic Acid Placement: Moving the fluorine atom from the 7- to 6-position (e.g., 6-fluoroisoquinoline-4-carboxylic acid) or the carboxylic acid group from the 4- to 6-position (e.g., 7-fluoroquinoline-6-carboxylic acid) reduces similarity scores to 0.91–0.96, indicating critical roles for substituent positioning in molecular interactions. 7-Fluoro-4-hydroxy-6-methoxy-3-quinolinecarboxylic acid (CAS 622369-36-2) introduces additional hydroxyl and methoxy groups, increasing molecular weight (237.19 g/mol) and polarity, which may enhance solubility but reduce membrane permeability.
Halogen and Heterocyclic Modifications
- Chloro-Fluoro Combinations: The 7-chloro-6-fluoro-...-3-quinolinecarboxylic acid derivative (MW 365.72 g/mol) demonstrates how dual halogenation (Cl and F) and a 4-oxo group can expand steric bulk and hydrogen-bonding capacity, likely impacting target selectivity.
Preparation Methods
Synthesis via Cyclization of Benzanilide Derivatives and Subsequent Hydrolysis
One of the well-documented synthetic routes involves the preparation of benzanilide derivatives followed by cyclization and hydrolysis steps to yield 7-fluoroquinazoline-4-carboxylic acid derivatives.
Step 1: Formation of Benzanilide Derivatives (3a–e)
- Strong electrophilic acyl chlorides (2a, 2b) are reacted with primary amines (1a, 1b) in the presence of triethylamine as a base, via the Schotten–Baumann reaction.
Step 2: Conversion to N-phenylbenzimidoyl Chloride Derivatives (4a–e)
- The benzanilide derivatives are refluxed with thionyl chloride to afford the corresponding imidoyl chlorides.
Step 3: Cyclization to Ethyl Esters (5a–e)
- Heating compounds 4a–e with ethyl cyanoformate in the presence of tin tetrachloride induces cyclization to form ethyl ester derivatives of quinazoline-4-carboxylates.
Step 4: Hydrolysis to Free Carboxylic Acids (6a–e)
- Basic hydrolysis of ethyl esters (5a–e) yields the target free carboxylic acids, including 7-fluoroquinazoline-4-carboxylic acid derivatives.
Optional Step 5: Fischer Esterification for Ester Derivatives (7a, 7b)
- Free acids can be converted into esters by reaction with alcohols in the presence of catalytic sulfuric acid.
Table 1: Representative Compounds and Substituents
| Compound | R1 | R2 | R3 |
|---|---|---|---|
| 5b | H | Cl | Et |
| 6a | H | H | H |
| 6b | H | Cl | H |
| 6c | F | Me | H |
| 6d | F | H | H |
| 6e | F | Br | H |
| 7a | H | Cl | Me |
| 7b | H | Cl | i-Pr |
This method yields the 7-fluoroquinazoline-4-carboxylic acid (6d, 6e) derivatives with good efficiency and allows structural diversification at different positions on the quinazoline ring.
One-Pot Three-Component Condensation Approach
An alternative and efficient synthetic method is the one-pot three-component condensation reaction involving:
- 2-Aminobenzophenone or related amines,
- Aromatic aldehydes (e.g., 4-chlorobenzaldehyde),
- Ammonium acetate.
This reaction proceeds through the formation of an aldimine intermediate, followed by cyclization and aromatization to form quinazoline-4-carboxylic acid derivatives. Two mechanistic pathways have been proposed:
- Path A: Formation of an aldimine from amine and aldehyde, conversion to diimine, intramolecular cyclization to dihydroquinazoline, and final aromatization.
- Path B: Initial reaction of aldehyde and ammonium acetate to form an aldimine, which then reacts with the amine to form the quinazoline ring.
This method provides a straightforward route to quinazoline-4-carboxylic acids and has been adapted to introduce fluorine substituents at various positions, including the 7-position, by selecting appropriate starting materials.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Fluoroquinazoline-4-carboxylic acid, and what mechanistic considerations guide their optimization?
- Methodological Answer : Synthesis typically involves fluorination of quinazoline precursors or coupling fluorinated intermediates with carboxylic acid moieties. For fluorinated heterocycles, nucleophilic aromatic substitution (using KF or CsF) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce fluorine at the 7-position. Post-functionalization of the carboxylic acid group may require protecting strategies (e.g., esterification followed by hydrolysis). Reaction optimization should focus on temperature control (60–120°C), solvent polarity (DMF or DMSO for solubility), and catalyst loading (Pd-based catalysts at 1–5 mol%) to minimize side reactions .
Q. How can researchers characterize the purity and structural integrity of 7-Fluoroquinazoline-4-carboxylic acid?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : - and -NMR to confirm fluorine placement and aromatic proton environments.
- HPLC-MS : High-resolution mass spectrometry (HRMS) to verify molecular weight, paired with reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm) and C=O absorption (~1700 cm).
- Elemental Analysis : Validate empirical formula consistency .
Advanced Research Questions
Q. How can contradictory solubility data for 7-Fluoroquinazoline-4-carboxylic acid in polar vs. non-polar solvents be systematically resolved?
- Methodological Answer : Solubility discrepancies often arise from polymorphic forms or pH-dependent ionization. Design a tiered analysis:
pH Solubility Profile : Test solubility in buffered solutions (pH 1–12) to identify ionizable groups.
Thermodynamic Solubility : Use shake-flask method with saturated solutions equilibrated at 25°C.
Polymorph Screening : Conduct X-ray diffraction (XRD) to detect crystalline forms and differential scanning calorimetry (DSC) to assess thermal stability.
- For polar aprotic solvents (e.g., DMF), solubility may improve due to hydrogen bonding with the carboxylic acid group, whereas non-polar solvents (e.g., toluene) require derivatization (e.g., methyl ester formation) .
Q. What strategies mitigate regioselectivity challenges during fluorination of quinazoline precursors for 7-Fluoroquinazoline-4-carboxylic acid synthesis?
- Methodological Answer : Regioselective fluorination at the 7-position can be achieved via:
- Directed Ortho-Metalation : Use a directing group (e.g., amide or sulfonyl) to position fluorine selectively.
- Halogen Exchange : Replace a nitro or chloro group at the target position using KF/CuI in DMF at 150°C.
- Computational Modeling : DFT calculations (e.g., Gaussian software) to predict reactive sites based on electron density maps and frontier molecular orbital (FMO) analysis .
Q. How should researchers address discrepancies in bioactivity data for 7-Fluoroquinazoline-4-carboxylic acid derivatives across different assay conditions?
- Methodological Answer : Contradictions may stem from assay-specific variables (e.g., protein binding, solvent interference). Standardize protocols:
Solvent Controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity.
Protein Binding Correction : Measure free compound concentration using equilibrium dialysis.
Dose-Response Validation : Repeat assays with independent batches and orthogonal methods (e.g., SPR vs. fluorescence polarization).
- Cross-reference structural analogs (e.g., fluorobenzamide derivatives) to identify structure-activity relationships (SARs) influenced by assay conditions .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing variable reaction yields in multi-step syntheses of 7-Fluoroquinazoline-4-carboxylic acid?
- Methodological Answer : Apply design of experiments (DoE) to identify critical factors:
- Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) in a 2 matrix.
- Response Surface Methodology (RSM) : Optimize interactions between parameters (e.g., Arrhenius plots for temperature-dependent steps).
- ANOVA : Quantify variance contributions from each factor. Use software (e.g., JMP or Minitab) for model validation .
Q. How can computational chemistry guide the design of 7-Fluoroquinazoline-4-carboxylic acid derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or QikProp to estimate logP, solubility, and cytochrome P450 interactions.
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) to optimize hydrogen bonding and steric fit.
- Metabolic Stability : Apply MetaSite to predict metabolic hotspots (e.g., fluorination at 7-position reduces oxidative degradation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
